Boc-Beta-Ala-OSu

Beschreibung

Contextualization within Peptide Chemistry and Bioconjugation

In the realm of peptide chemistry, Boc-Beta-Ala-OSu serves as a valuable building block for creating complex peptide structures with specific functionalities. chemimpex.com Peptides are chains of amino acids linked by amide bonds, and their synthesis requires precise, stepwise addition of amino acid residues. The protection of reactive functional groups is essential to prevent uncontrolled polymerization and other side reactions. springernature.com this compound, with its pre-activated carboxyl group and protected amino group, facilitates the clean and efficient elongation of peptide chains. Because β-alanine is often used as a flexible linker or spacer, this reagent allows for the strategic insertion of this spacer unit between other amino acids or molecular components. peptide.com

Beyond peptide synthesis, this compound is extensively used in bioconjugation. chemimpex.com This field involves the chemical linking of two molecules, at least one of which is a biomolecule such as a protein, antibody, or oligonucleotide. chemimpex.com The NHS ester end of this compound reacts readily with primary amino groups, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, to form stable amide linkages. nih.gov This capability is harnessed to attach various labels (like fluorescent dyes), drugs, or other functional moieties to proteins and other biomolecules. guidechem.comnbinno.com Consequently, it plays a significant role in the development of targeted drug delivery systems, diagnostic assays, and tools for studying protein interactions and functions. chemimpex.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32703-87-0 | chemimpex.com |

| Molecular Formula | C12H18N2O6 | chemimpex.comnih.gov |

| Molecular Weight | 286.28 g/mol | chemimpex.comnih.gov |

| Appearance | White to off-white powder | chemimpex.comcymitquimica.com |

| Melting Point | 110 - 118 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Historical Development and Significance of Activated Esters in Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide chemistry. However, directly reacting a carboxylic acid with an amine typically results in an acid-base reaction, forming a stable salt rather than the desired amide. chemeurope.com To overcome this, the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by the amine.

The concept of using activated esters for this purpose emerged from pioneering work in peptide synthesis. In the 1950s, researchers began exploring various methods to facilitate amide bond formation with minimal side reactions, particularly the loss of stereochemical integrity (racemization). researchgate.netrsc.org One of the early breakthroughs was the use of 4-nitrophenol esters, reported by Bodanszky in 1955. amerigoscientific.com This led to further exploration of other activated ester systems.

A significant advancement came in 1963 when Anderson and co-workers introduced N-hydroxysuccinimide (NHS) esters. amerigoscientific.com These esters proved to be highly advantageous for several reasons. They are reactive enough to couple efficiently with amines but are often stable enough to be isolated, purified, and stored, which was a considerable improvement over many in-situ activation methods. guidechem.comresearchgate.net A key benefit of NHS esters is that the N-hydroxysuccinimide released as a byproduct during the coupling reaction is water-soluble, simplifying the purification of the final peptide product. amerigoscientific.comresearchgate.net The reactivity, stability, and favorable byproduct characteristics of NHS esters led to their widespread adoption, and they remain one of the most popular classes of activated esters used in chemical synthesis today. guidechem.comamerigoscientific.com

Structural Basis for Reactivity and Utility of N-Hydroxysuccinimide Esters

The utility of N-hydroxysuccinimide esters stems from their chemical structure, which renders the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. N-hydroxysuccinimide is a weak acid, which makes its conjugate base, the succinimide (B58015) anion, an excellent leaving group. glenresearch.com

The reaction mechanism for amide bond formation is a nucleophilic acyl substitution. A primary amine (R-NH₂), which acts as the nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. glenresearch.com This intermediate then collapses, ejecting the stable N-hydroxysuccinimide leaving group and forming a highly stable amide bond (R-CO-NH-R'). glenresearch.com

This reaction proceeds efficiently under mild and slightly basic conditions, typically at a pH range of 7.2 to 8.5. This pH range is crucial because it ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, without being so basic as to cause significant hydrolysis of the NHS ester or denaturation of sensitive biomolecules like proteins. The resulting amide linkage is effectively irreversible under physiological conditions, making NHS esters ideal for creating stable bioconjugates for in vivo applications or robust assays.

Role of Boc Protecting Group in Orthogonal Protection Strategies

Modern chemical synthesis of complex molecules like peptides relies heavily on the use of protecting groups. springernature.com These are chemical moieties that are temporarily attached to a reactive functional group to render it inert during a specific chemical transformation elsewhere in the molecule. peptide.com In peptide synthesis, the α-amino group of an incoming amino acid must be protected to prevent it from reacting with the activated carboxyl group of another molecule of the same amino acid, which would lead to uncontrolled polymerization. peptide.com

An essential concept in this field is "orthogonality". An orthogonal protection strategy involves the use of two or more different classes of protecting groups that can be removed selectively under distinct chemical conditions. nih.goviris-biotech.de This allows for the deprotection of one functional group while others remain protected.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the main strategies in solid-phase peptide synthesis (SPPS). chempep.com The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). chempep.comresearchgate.net In the classic "Boc/Bzl" strategy developed by Merrifield, the temporary Nα-amino protection is provided by the Boc group, while more permanent side-chain protecting groups are often benzyl-based (Bzl), which are stable to TFA but are removed at the end of the synthesis by a much stronger acid, such as anhydrous hydrogen fluoride (HF). researchgate.netbiosynth.com This difference in acid lability allows for the selective removal of the Boc group at each step of peptide elongation. chempep.com This strategy is sometimes referred to as "quasi-orthogonal" because both types of groups are removed by acid, albeit of different strengths. biosynth.com This is in contrast to the fully orthogonal "Fmoc/tBu" strategy, where the base-labile Fmoc group is used for Nα-protection and acid-labile tert-butyl (tBu) groups are used for side-chain protection. iris-biotech.deresearchgate.net

In the context of this compound, the Boc group serves to protect the nitrogen of the β-alanine. This ensures that during a coupling reaction, only the highly reactive NHS ester end of the molecule will react with a target amine, allowing for the precise and directed formation of an amide bond at the desired location. chemimpex.com

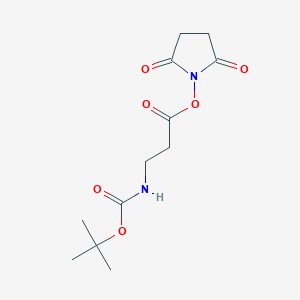

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWATMRQKCTKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443523 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-87-0 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Beta Ala Osu

Conventional Synthetic Routes to N-Hydroxysuccinimide Esters

The synthesis of N-hydroxysuccinimide esters generally relies on activating the carboxylic acid group of the parent acid, making it susceptible to nucleophilic attack by N-hydroxysuccinimide. Several classes of coupling reagents have been established for this purpose.

Carbodiimide-Mediated Activation

Carbodiimides are among the most widely used coupling agents for the synthesis of NHS esters. These reagents facilitate the formation of an O-acylisourea intermediate from the carboxylic acid, which then reacts with N-hydroxysuccinimide to yield the desired NHS ester and a urea (B33335) byproduct amerigoscientific.com.

N,N′-Dicyclohexylcarbodiimide (DCC): DCC is a common choice for activating carboxylic acids, including N-Boc-protected amino acids, in the presence of NHS. The reaction is typically carried out in anhydrous organic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) researchgate.net, chemicalbook.com, wikipedia.org. While effective, DCC is known for its allergenic potential and the formation of insoluble dicyclohexylurea (DCU) byproduct, which can sometimes complicate purification researchgate.net, researchgate.net, iris-biotech.de. However, the relative stability of the resulting NHS ester under acidic conditions allows for its isolation and storage chemicalbook.com.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide (B86325), making it suitable for reactions in aqueous media or for facilitating the removal of its urea byproduct through aqueous extraction iris-biotech.de, peptide.com. It is often used in conjunction with NHS for activating carboxylic acids, particularly in biological applications chemicalland21.com.

N,N′-Diisopropylcarbodiimide (DIC): DIC is another carbodiimide that can be used. Unlike DCC, its urea byproduct is more soluble in organic solvents, which can be advantageous in certain synthetic schemes iris-biotech.de, peptide.com.

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed with carbodiimides to suppress racemization (though not applicable to achiral beta-alanine) and improve coupling efficiency by forming more reactive active esters chemicalland21.com, iris-biotech.de.

Table 1: Carbodiimide-Mediated Synthesis of NHS Esters

| Carboxylic Acid | Coupling Agent | NHS | Solvent | Additive | Yield (%) | Reaction Time | Reference |

| Boc-beta-alanine | DCC | 1 equiv. | DCM | None | 90-97 | 2-4 hours | researchgate.net, nih.gov |

| Boc-beta-alanine | DCC | 1 equiv. | Acetone | None | 71-97 | 2-4 hours | researchgate.net |

| Various Carboxylic Acids | DCC | 1 equiv. | DCM/DMF | HOBt | 89-99 | 0.5-1 hour | thieme-connect.de, wikipedia.org |

| Various Carboxylic Acids | EDC | 1 equiv. | Water/Organic | None | 70-95 | 1-3 hours | chemicalland21.com, iris-biotech.de |

Note: Yields are representative and may vary based on specific conditions and substrates.

Use of Uronium/Aminium Salts

Uronium and aminium salts offer efficient alternatives to carbodiimides for activating carboxylic acids. These reagents often provide faster reaction rates and can lead to reduced racemization in peptide synthesis chemicalland21.com, iris-biotech.de.

HBTU, HATU, TBTU: Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are potent coupling agents used for forming amide bonds and activated esters researchgate.net, chemicalland21.com, iris-biotech.de, peptide.com. HATU, while highly reactive, has recently been subject to restrictions due to its explosive potential iris-biotech.de.

TSTU: 2-(Succinimidyl-oxycarbonyloxy)imino-1,3-dimethyl-ethyl-ammonium tetrafluoroborate (TSTU) is another uronium salt used for forming NHS esters and coupling reactions, particularly in aqueous solutions and for conjugating oligosaccharides to proteins peptide.com.

HSDU/TSDU: O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium salts (HSDU or TSDU), derived from 1,3-dimethylpropylurea (DMPU), have been reported for efficient NHS-ester synthesis in DMF, yielding high yields in short reaction times thieme-connect.de.

These reagents typically require a base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the activation process researchgate.net, chemicalland21.com.

Table 2: Uronium/Aminium Salt-Mediated Synthesis of NHS Esters

| Carboxylic Acid | Coupling Reagent | NHS | Solvent | Base | Yield (%) | Reaction Time | Reference |

| Various Carboxylic Acids | HBTU/HATU/TBTU | 1 equiv. | DMF | DIPEA | 85-98 | 0.5-2 hours | thieme-connect.de, researchgate.net, chemicalland21.com, iris-biotech.de |

| Various Carboxylic Acids | TSTU | 1 equiv. | Aqueous/DMF | Base | 80-95 | 1-3 hours | peptide.com |

| Various Carboxylic Acids | HSDU/TSDU | 1 equiv. | DMF | Et₃N | 51-89 | 0.5-1 hour | thieme-connect.de |

Note: Yields are representative and may vary based on specific conditions and substrates.

Alternative Coupling Reagents and Additives

Beyond carbodiimides and uronium salts, a variety of other reagents and strategies are employed for NHS ester synthesis.

Mixed Anhydrides and Chlorophosphates: Carboxylic acids can be activated by forming mixed anhydrides with reagents like acid anhydrides, or by using chlorophosphates, such as diphenyl chlorophosphate, in the presence of NHS and a base amerigoscientific.com, google.com. These methods aim to avoid urea byproduct formation associated with carbodiimides.

Triphosgene: Triphosgene serves as an effective acid activator for the synthesis of NHS esters from carboxylic acids, often under mild conditions and yielding good results. However, its toxicity is a significant consideration researchgate.net.

Iodine/Triphenylphosphine (B44618) (I₂/PPh₃): A robust and convenient method involves the reaction of carboxylic acids with triphenylphosphine and iodine in the presence of triethylamine. This system efficiently produces isolable active esters, including NHS esters, at room temperature without the need for carbodiimides nih.gov, organic-chemistry.org. This approach is noted for its broad substrate scope and use of inexpensive reagents nih.gov.

N,N′-Disuccinimidyl Carbonate (DSC) and Disuccinimidyl Oxalate (DSO): DSC is a commercially available reagent that reacts with carboxylic acids to form NHS esters, producing only NHS and carbon dioxide as byproducts researchgate.net. DSO can be prepared in situ and serves as an alternative researchgate.net.

Mitsunobu Reaction: While capable of yielding NHS esters in good to excellent yields, the Mitsunobu reaction can generate side products that complicate purification and is less efficient in terms of atom economy thieme-connect.de.

Oxidative Methods: Alcohols and aldehydes can be converted to NHS esters using oxidizing agents like 2-iodobenzoic acid (IBX) in the presence of NHS amerigoscientific.com.

Palladium-Catalyzed Carbonylation: This method involves the coupling of (het)aryl halides with NHS under carbon monoxide pressure, catalyzed by palladium, to produce NHS esters amerigoscientific.com.

Green Chemistry Approaches in Boc-Beta-Ala-OSu Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact, minimize waste, and improve safety. For this compound synthesis, this translates to exploring solvent-free conditions, atom-economical reactions, and the use of less hazardous reagents.

Solvent-Free Reaction Conditions

Minimizing or eliminating the use of organic solvents is a key tenet of green chemistry. Several approaches are being explored for the synthesis of activated esters, which are applicable to this compound.

Mechanochemical Synthesis: Techniques such as ball milling or continuous extrusion allow for reactions to proceed without or with minimal solvent, often by utilizing mechanical energy to drive the chemical transformation cardiff.ac.uk, researchgate.net, royalsocietypublishing.org. Amino acid derivatives, including N-hydroxysuccinimide esters, have been synthesized using these methods cardiff.ac.uk, researchgate.net.

Neat Reactions: Some reagents, like Dipyridyldithiocarbamate (DPDTC), can be used to form ester intermediates under neat (solvent-free) conditions, followed by reaction with an alcohol or thiol rsc.org.

Mechanochemical Synthesis Techniques

Mechanochemistry offers a promising avenue for greener synthesis by leveraging mechanical force.

Ball Milling: The synthesis of amides and peptides from activated carboxylic acid derivatives, such as N-hydroxysuccinimide esters, has been successfully achieved using ball milling cardiff.ac.uk, researchgate.net. This technique is compatible with protecting groups like Boc and can lead to high yields with minimal racemization researchgate.net.

Solvent-Drop Grinding: A variation of mechanochemical synthesis involves using a minimal amount of solvent (solvent-drop grinding) to facilitate reactions, such as the amidation of carboxylic acids using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine researchgate.net.

Other green approaches in ester synthesis, such as those employing novel bimetallic oxide catalysts with molecular oxygen as the oxidant in Cross-Dehydrogenative Coupling (CDC) reactions, highlight the broader trend towards atom-economical and environmentally benign processes eurekalert.org, labmanager.com. While these specific CDC methods may not directly apply to NHS ester formation, they exemplify the shift towards sustainable chemical synthesis.

Chemical Reactivity and Mechanism of Boc Beta Ala Osu

Mechanism of Amide Bond Formation via N-Hydroxysuccinimide Activation

The reaction between Boc-Beta-Ala-OSu and a primary amine proceeds through a well-established mechanism involving the activation of a carboxylic acid by N-hydroxysuccinimide. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Nucleophilic Attack and Leaving Group Departure

The core of the amide bond formation is a nucleophilic acyl substitution reaction. The process begins with the nucleophilic attack of the lone pair of electrons from the primary amine on the electrophilic carbonyl carbon of the NHS ester. This attack results in the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the N-hydroxysuccinimide anion as a good leaving group and the formation of a stable amide bond. The released N-hydroxysuccinimide is a water-soluble byproduct, which simplifies the purification of the final product.

Role of the Succinimide (B58015) Moiety as an Activating Group

The N-hydroxysuccinimide moiety plays a crucial role as an activating group. The presence of the electron-withdrawing succinimide ring increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by an amine compared to a simple alkyl ester. Furthermore, the N-hydroxysuccinimide anion is a relatively weak base, making it an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate and drives the reaction towards amide bond formation.

Kinetic Studies of this compound Reactions

While specific kinetic data for the aminolysis of this compound is not extensively available in the reviewed literature, the kinetics of reactions involving NHS esters have been studied more broadly. These studies provide a general framework for understanding the reaction rates of this compound.

The rate of the reaction is influenced by several factors, including the concentration of the reactants, the nature of the amine, the solvent, and the temperature. Generally, the reaction follows second-order kinetics, being first-order with respect to both the NHS ester and the amine. The rate of aminolysis is also in competition with the rate of hydrolysis of the NHS ester, particularly in aqueous environments.

Table 1: Representative Second-Order Rate Constants for the Reaction of an NHS Ester with a Primary Amine.

This table presents illustrative data based on general findings for NHS esters, as specific values for this compound were not found in the surveyed literature.

| Amine | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Glycine (B1666218) | Aqueous Buffer (pH 8.0) | 25 | ~10² - 10³ |

| Lysine (B10760008) (ε-amino) | Aqueous Buffer (pH 8.0) | 25 | ~10³ - 10⁴ |

| Alkylamine | Dimethylformamide (DMF) | 25 | ~10¹ - 10² |

Factors Influencing Reaction Efficiency and Selectivity

The efficiency and selectivity of the reaction between this compound and primary amines are critically dependent on the reaction conditions. Careful control of these parameters is essential to maximize the yield of the desired amide product and minimize side reactions, such as hydrolysis of the NHS ester.

Solvent Effects

The choice of solvent significantly impacts the rate and outcome of the reaction. While this compound is often used in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions with organic-soluble amines, bioconjugation reactions are frequently performed in aqueous buffer systems.

In aprotic polar solvents such as DMF and DMSO, the reactants are well-solvated, and the reaction proceeds efficiently. In aqueous solutions, the rate of aminolysis is often faster than in many organic solvents, but the competing hydrolysis of the NHS ester becomes a significant side reaction. The rate of hydrolysis increases with pH. Therefore, a compromise is often necessary, with reactions typically carried out in buffered solutions at a pH between 7 and 9 to ensure the amine is sufficiently nucleophilic while minimizing ester hydrolysis.

Table 2: General Solvent Effects on the Relative Rates of Aminolysis and Hydrolysis of NHS Esters.

This table provides a qualitative overview of solvent effects based on general principles for NHS ester reactions.

| Solvent | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |

| Dimethylformamide (DMF) | High | Low (in anhydrous conditions) |

| Dimethyl Sulfoxide (DMSO) | High | Low (in anhydrous conditions) |

| Acetonitrile | Moderate | Low (in anhydrous conditions) |

| Aqueous Buffer (pH 7-9) | High | Moderate to High |

| Dichloromethane (B109758) (DCM) | Moderate | Very Low (in anhydrous conditions) |

Temperature Dependence

The rate of the reaction between this compound and amines is also dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, higher temperatures can also accelerate the rate of the competing hydrolysis reaction.

For many applications, the reaction is carried out at room temperature (approximately 20-25 °C) or at 4 °C. Lower temperatures are often employed in bioconjugation reactions involving sensitive biological molecules to minimize their degradation and to better control the reaction rate, thereby reducing the likelihood of side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

Table 3: General Effect of Temperature on NHS Ester Reactions.

This table illustrates the general trend of temperature effects on the reaction rates.

| Temperature (°C) | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |

| 4 | Low to Moderate | Low |

| 25 (Room Temperature) | Moderate to High | Moderate |

| 37 | High | High |

pH Control in Aqueous and Mixed Media

The reaction between this compound and primary amines is highly dependent on the pH of the reaction medium. windows.net Control of pH is critical for maximizing the yield of the desired amide conjugate while minimizing side reactions, particularly the hydrolysis of the NHS ester.

The optimal pH range for the acylation of amines by NHS esters is typically between 7.2 and 9. thermofisher.com Most protocols recommend a pH of 8.3 to 8.5 for efficient labeling of biomolecules. windows.net

At low pH (below ~7.0): Primary amines are predominantly protonated (R-NH3+). In this state, the amine is no longer a potent nucleophile, and the reaction with the NHS ester is significantly retarded or completely inhibited. windows.net

At optimal pH (7.2 - 9.0): A sufficient concentration of the deprotonated, nucleophilic form of the amine (R-NH2) is present to react with the NHS ester. This pH range provides a balance between amine reactivity and NHS ester stability. thermofisher.com

Commonly used non-nucleophilic buffers for this reaction include phosphate, sodium bicarbonate, HEPES, and borate buffers. glenresearch.comthermofisher.comwindows.net Amine-containing buffers, such as Tris, are generally avoided as they can compete with the target amine for reaction with the NHS ester. thermofisher.com

| pH Range | State of Amine | Primary Reaction | Consequence |

|---|---|---|---|

| < 7.0 | Protonated (R-NH₃⁺) | Minimal to no reaction | Low conjugation efficiency |

| 7.2 - 9.0 | Deprotonated (R-NH₂) | Amide bond formation | Optimal reaction rate and yield |

| > 9.0 | Deprotonated (R-NH₂) | NHS ester hydrolysis | Reduced conjugation efficiency |

Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily mask amine functionalities. mcours.net Its removal is a critical step after the desired coupling reaction has been completed.

Acid-Labile Removal Mechanisms

The standard method for cleaving the Boc group is through treatment with acid. organic-chemistry.org The mechanism involves the protonation of the carbamate oxygen, followed by the fragmentation of the molecule. This process generates the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.orgresearchgate.net

The key steps are:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

Fragmentation: The protonated carbamate spontaneously decomposes.

Formation of Products: This cleavage results in the deprotected amine (as an acid salt), carbon dioxide, and a tert-butyl cation. researchgate.net

The resulting tert-butyl cation is a reactive intermediate. It can be eliminated as isobutylene or react with nucleophiles present in the reaction mixture. acsgcipr.orgresearchgate.net This can sometimes lead to unwanted side reactions where the cation alkylates nucleophilic sites on the substrate, such as thiols or electron-rich aromatic rings. acsgcipr.org To prevent these side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgacsgcipr.org

A variety of strong acids are effective for this deprotection, including:

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). mcours.netfishersci.co.uk

Hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or water. mcours.netfishersci.co.uk

Sulfuric acid or methanesulfonic acid. mcours.net

| Reagent | Typical Solvent | Key Characteristics |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective, volatile, commonly used. mcours.netfishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Common and cost-effective reagent. mcours.netfishersci.co.uk |

| Phosphoric Acid | Tetrahydrofuran (THF) | Considered a milder acidic condition. mcours.net |

| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Alternative for substrates sensitive to strong protic acids. fishersci.co.uk |

Green Deprotection Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for Boc deprotection. These methodologies aim to avoid the use of hazardous reagents and solvents. acsgcipr.org

Key green strategies include:

Water as a Medium/Catalyst: One of the most eco-friendly approaches involves using water at elevated temperatures (reflux) to effect the deprotection. mcours.netsemanticscholar.org This method can achieve selective removal of the N-Boc group with excellent yields without the need for any additional acidic or catalytic reagents. mcours.net It leverages the properties of hot water to promote the hydrolysis of the carbamate.

Avoiding Hazardous Solvents: A significant green consideration is the replacement of chlorinated solvents like dichloromethane (DCM) and cyclic ethers like 1,4-dioxane, which are commonly used in traditional deprotection protocols. acsgcipr.org

Minimizing Strong Acids: Green chemistry principles advocate for avoiding large molar excesses of strong, corrosive, and toxic acids like TFA whenever possible. acsgcipr.org

Researchers have also explored catalyst-free deprotection in subcritical water under pressure, which can efficiently convert both aromatic and aliphatic N-Boc protected amines into their corresponding free amines in high yields. semanticscholar.org These methods represent a significant step towards more sustainable chemical synthesis. semanticscholar.org

Advanced Applications in Peptide Chemistry and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Beta-Ala-OSu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. iris-biotech.de The Boc strategy, one of the two primary methods alongside Fmoc chemistry, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group of the growing peptide chain. iris-biotech.denih.gov this compound is well-suited for this methodology. sigmaaldrich.com

In a typical Boc-SPPS cycle, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amine. chempep.com The next Boc-protected amino acid, activated for coupling, is then introduced to form a new peptide bond. chempep.com The reactivity of the OSu ester in this compound facilitates this coupling step. chemimpex.com

Incorporation into Peptide Chains as a Building Block

This compound serves as a valuable building block for introducing a non-natural β-amino acid into a peptide sequence. chemimpex.com The N-hydroxysuccinimide ester is a highly efficient activating group that reacts readily with the free N-terminal amine of the resin-bound peptide, forming a stable amide bond. This process allows for the precise insertion of a beta-alanine (B559535) unit at any desired position within the peptide chain. The incorporation of beta-alanine, which is achiral and more flexible than its alpha-amino acid counterpart, can be used to introduce conformational flexibility or to act as a spacer arm within the peptide structure. peptide.com

Anchoring Peptides and Biomolecules to Solid Supports

While the first amino acid in SPPS is typically anchored to the resin via its C-terminus, this compound provides a method for attaching peptides or other molecules to a solid support that has been pre-functionalized with primary amines. chempep.com The activated OSu ester of the reagent can react with the amine groups on the surface of the support, effectively tethering the Boc-beta-alanine moiety. This process leaves the Boc-protected amine as a starting point for subsequent peptide chain elongation using standard SPPS protocols. This application is a form of bioconjugation, facilitating the attachment of biomolecules to surfaces. chemimpex.com

Solution-Phase Peptide Synthesis

Before the widespread adoption of solid-phase techniques, peptides were synthesized in solution. Solution-phase synthesis remains relevant for large-scale production and for certain complex peptide targets. This compound is also employed in this classical approach. In solution-phase synthesis, reactive active esters like N-hydroxysuccinimide esters are frequently used to promote efficient coupling between an N-protected amino acid and the free amine of another amino acid or peptide ester in an organic solvent. The reaction between this compound and an amino-component in solution yields a dipeptide or larger peptide fragment, which must then be purified before proceeding to the next coupling or deprotection step.

Bioconjugation Strategies with this compound

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein. This compound is a key reagent in this field due to its ability to form stable linkages with biomolecules. chemimpex.com It functions as a heterobifunctional crosslinker, where the OSu ester provides reactivity towards amines and the protected N-terminus offers a latent functional group that can be revealed for subsequent modifications.

Selective Labeling of Primary Amines in Proteins

The N-hydroxysuccinimide ester moiety of this compound exhibits high reactivity and selectivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.gov At a physiological or slightly alkaline pH, the OSu group reacts with these amines to form a stable covalent amide bond. nih.gov This reaction allows for the specific attachment of the Boc-beta-alanine linker to the protein surface. After conjugation, the Boc protecting group can be removed under acidic conditions, exposing a primary amine on the newly introduced linker. This amine can then be used for the attachment of other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.

Reactive Groups in Protein Bioconjugation

| Functional Group on Linker | Target Residue on Protein | Resulting Linkage |

| N-hydroxysuccinimide ester | Primary Amine (Lysine, N-terminus) | Amide Bond |

| Maleimide | Thiol (Cysteine) | Thioether Bond |

| Isothiocyanate | Primary Amine (Lysine, N-terminus) | Thiourea Bond |

Creation of Diagnostic and Therapeutic Bioconjugates

The application of this compound is crucial in the development of advanced diagnostic and therapeutic agents. chemimpex.com Its role as a linker is essential for creating targeted drug delivery systems and innovative treatments. chemimpex.com For instance, a monoclonal antibody, which can specifically target cancer cells, can be modified with this compound. After deprotection of the Boc group, a potent cytotoxic drug can be attached to the newly installed beta-alanine linker. The resulting antibody-drug conjugate (ADC) can then selectively deliver the drug to the tumor site, increasing efficacy and reducing systemic side effects. Similarly, diagnostic agents, such as fluorescent dyes or chelators for radiometals, can be attached to targeting biomolecules via the linker, enabling specific imaging of tissues or cells of interest.

Applications in Drug Development and Prodrug Design

This compound plays a significant role in the development of novel drug candidates and the strategic design of prodrugs. chemimpex.com Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This approach is often used to improve a drug's properties, such as its bioavailability and target specificity. chemimpex.com

The N-hydroxysuccinimide ester component of this compound is highly reactive toward primary and secondary amines, such as those found on the surface of proteins or other drug molecules. chemimpex.com This reactivity allows for the stable conjugation of the beta-alanine linker to a parent drug molecule. The beta-alanine component itself can act as a simple, flexible spacer, connecting a drug to another functional moiety, such as a targeting ligand or a solubilizing group. peptide.com This process of bioconjugation is a cornerstone of modern drug delivery, enabling the creation of targeted therapies that can deliver a therapeutic agent more precisely to its site of action, potentially increasing efficacy and reducing side effects. chemimpex.comnih.gov Researchers utilize this building block to systematically modify existing drugs, thereby creating prodrugs with enhanced pharmacokinetic profiles. chemimpex.com

Synthesis of Peptide Mimics and Derivatives

In the field of peptide chemistry, this compound is a valuable reagent for the synthesis of peptide mimics, also known as peptidomimetics, and other peptide derivatives. chemimpex.com Peptidomimetics are compounds that are structurally similar to natural peptides but have been modified to improve properties such as stability or biological activity. Natural peptides are often rapidly broken down by enzymes in the body, limiting their therapeutic potential.

The incorporation of beta-amino acids, such as the beta-alanine provided by this compound, into a peptide chain creates a non-natural backbone structure. researchgate.net Peptides containing beta-amino acids (β-peptides) can fold into stable secondary structures, similar to natural α-peptides, but they exhibit significantly enhanced resistance to enzymatic degradation. researchgate.net

The synthesis process typically involves the coupling of this compound with other amino acids or peptide fragments. The Boc group provides temporary protection for the amine, preventing unwanted side reactions, and can be removed under specific acidic conditions to allow for further chain elongation. peptide.com This allows for the controlled, stepwise synthesis of peptides containing beta-amino acid residues at specific positions, leading to the creation of novel peptide derivatives with tailored properties for research and therapeutic applications. researchgate.net

Exploration in Neuroscience Research for Neurotransmitter Modulation

This compound is also applied in neuroscience research for the development of compounds designed to modulate neurotransmitter systems. chemimpex.com This application is grounded in the established role of beta-alanine itself as a small-molecule neurotransmitter in the central nervous system. nih.gov Beta-alanine is recognized as an inhibitory neurotransmitter that can act on several receptor sites, including glycine (B1666218) receptors and GABA receptors. nih.gov

Given the neuroactivity of the core beta-alanine structure, researchers use this compound as a starting point to synthesize more complex molecules that can interact with these neurotransmitter systems. chemimpex.com By incorporating the beta-alanine moiety into larger compounds, scientists can explore how these novel structures bind to and modulate the activity of neuronal receptors. This research is crucial for understanding the complex signaling pathways in the brain and for identifying new molecular targets for the treatment of neurological disorders. chemimpex.comnih.gov The ability to create custom molecules using building blocks like this compound aids in the investigation of brain chemistry and provides a platform for the rational design of potential new therapies for neurological conditions. nih.gov

Derivatives and Analogues of Boc Beta Ala Osu

Synthesis and Reactivity of Related N-Hydroxysuccinimide Esters (e.g., Boc-Ala-OSu)

A prominent analogue of Boc-Beta-Ala-OSu is N-Boc-L-alanine N-succinimidyl ester (Boc-Ala-OSu), which shares the same core structure with the exception of the amino acid backbone—utilizing alanine (B10760859) instead of beta-alanine (B559535).

Synthesis: The synthesis of Boc-Ala-OSu is commonly achieved through the activation of the carboxylic acid of N-Boc-L-alanine (Boc-Ala-OH) with N-hydroxysuccinimide (HONSu). A widely used method employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). In this reaction, DCC activates the carboxyl group of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of HONSu to yield the desired Boc-Ala-OSu and dicyclohexylurea (DCU) as a byproduct. researchgate.net

A representative synthetic protocol involves dissolving Boc-Ala-OH (100 mmol) and HONSu (11 mmol) in a suitable solvent, followed by the addition of DCC (120 mmol). The reaction mixture is stirred to allow for the formation of the active ester. researchgate.net

Reactivity: The reactivity of N-hydroxysuccinimide (NHS) esters like Boc-Ala-OSu is centered on the succinimidyl ester functionality. This group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary and secondary amines. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide, a water-soluble and easily removable byproduct. nih.gov

The general reaction can be depicted as follows: R-CO-ONSu + R'-NH₂ → R-CO-NH-R' + HONSu

The rate of this aminolysis reaction is influenced by several factors, including the solvent, pH, and the nature of the amine. While the primary reaction is with amines, NHS esters can also react with other nucleophiles, albeit typically at slower rates. It is important to note that hydrolysis of the NHS ester can occur in aqueous environments, competing with the desired aminolysis reaction. nih.gov

Comparative Analysis with Other Protecting Group Strategies (e.g., Fmoc-OSu)

| Feature | Boc Protecting Group Strategy | Fmoc Protecting Group Strategy |

| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |

| Byproducts of Deprotection | Isobutylene and Carbon Dioxide | Dibenzofulvene and Piperidine adduct |

| Orthogonality | Compatible with base-labile side-chain protecting groups | Compatible with acid-labile side-chain protecting groups |

| Side Reactions | Potential for t-butylation of sensitive residues | Potential for racemization and diketopiperazine formation |

The primary distinction lies in the lability of the protecting groups. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine. This difference in deprotection chemistry forms the basis of "orthogonal" protection schemes, where one type of protecting group can be removed without affecting the other.

It is noteworthy that the use of Fmoc-OSu as a reagent for introducing the Fmoc protecting group has been associated with the formation of Fmoc-beta-alanine as a side product. This occurs through a mechanism involving a Lossen-type rearrangement of the Fmoc-OSu reagent itself. nih.gov

Structural Modifications and Their Impact on Reactivity and Applications

Modifications to the core structure of this compound can significantly influence its chemical properties and suitability for various applications. These modifications can be made to the beta-alanine backbone or by replacing the Boc protecting group.

Modifications to the Beta-Alanine Backbone:

N-Alkylation: The synthesis of N-alkylated beta-alanine derivatives has been explored. For instance, a single-step approach for the synthesis of an N-alkylated beta-alanine can be used to generate novel pseudo-poly(amino acids). The introduction of an alkyl group on the nitrogen atom can increase the solubility of the resulting polymers in organic solvents and create hydrophobic nanocavities, which are useful for encapsulating hydrophobic drugs.

Introduction of Functional Groups: The beta-alanine backbone can be further functionalized to introduce specific chemical handles. For example, the synthesis of Fmoc-protected azido (B1232118) amino acids, including derivatives of beta-alanine, has been optimized. The azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the site-specific labeling and conjugation of peptides and proteins.

Side Reactions Leading to Structural Modification: A notable side reaction that leads to a structural modification involving a beta-alanine derivative can occur during the carbodiimide-mediated activation of carboxyl groups with N-hydroxysuccinimide. This process can lead to the formation of N-[(succinimidooxy)carbonyl]-beta-alanine N-hydroxysuccinimide ester. This side product is believed to arise from a Lossen rearrangement involving the interaction of dicyclohexylcarbodiimide (B1669883) with three equivalents of N-hydroxysuccinimide. nih.gov This finding is crucial for applications where NHS esters are used for surface immobilization, as this side reaction can lead to unintended incorporation of beta-alanine derivatives.

The impact of these structural modifications on reactivity is significant. For example, N-alkylation can introduce steric hindrance, potentially slowing down the rate of reaction with amines. Conversely, the introduction of electron-withdrawing groups on the beta-alanine backbone could increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the OSu ester. These modifications allow for the fine-tuning of the properties of this compound analogues for specific applications in drug delivery, diagnostics, and materials science. chemimpex.com

Challenges and Considerations in Boc Beta Ala Osu Chemistry

Side Reactions and Impurity Formation during Synthesis and Coupling

The chemical reactivity of Boc-Beta-Ala-OSu, while essential for its function as a coupling reagent, also predisposes it to several side reactions. These reactions can lead to the formation of impurities that complicate purification processes, reduce yields, and can be incorporated into the final peptide product, affecting its purity and activity.

A significant side reaction associated with N-hydroxysuccinimide (NHS) esters of N-protected amino acids, particularly under basic conditions, is the Lossen rearrangement. While extensively documented for Fmoc-OSu, the mechanism is applicable to other NHS esters, including this compound. The reaction is initiated by the attack of a nucleophile or base on one of the carbonyl groups of the succinimide (B58015) ring. This leads to the opening of the ring, followed by a rearrangement that ultimately produces a beta-alanine (B559535) derivative.

In the context of using reagents like Fmoc-OSu for protecting amino acids, this rearrangement has been identified as the source of Fmoc-β-Ala-OH impurity. luxembourg-bio.comrsc.orgresearchgate.net This impurity is difficult to separate from the desired product, leading to significant yield reductions and high purification costs. luxembourg-bio.comresearchgate.net The formation of β-Ala-related impurities has been described as a general and previously underestimated issue for suppliers of Fmoc-amino acid derivatives, where it can be present as Fmoc-β-Ala-OH or as a dipeptide. researchgate.net By analogy, similar pathways can be proposed for this compound, where the succinimide ester itself can become a source of undesired beta-alanine byproducts during its synthesis or application in coupling reactions.

Table 1: Key Aspects of Lossen Rearrangement in NHS Reagents

| Feature | Description | Implication for this compound |

|---|---|---|

| Mechanism | Base-catalyzed ring-opening of the succinimide moiety followed by rearrangement. | Potential for degradation of this compound into Boc-beta-alanine isocyanate, which can be hydrolyzed to Boc-beta-alanine or react further. |

| Primary Impurity | For Fmoc-OSu, the impurity is Fmoc-β-Ala-OH. | By analogy, Boc-β-Ala-OH or related derivatives could form, contaminating the reagent or the reaction mixture. |

| Consequence | Contamination of crude products, difficult purification, reduced yields. luxembourg-bio.comresearchgate.net | Compromised purity of the final peptide; potential for insertion of unwanted beta-alanine residues. |

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to the structure of this compound. While stable under many conditions, its removal requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF). rsc.org During this cleavage step, the Boc group is released as a reactive tert-butyl carbocation.

This electrophilic species can react with nucleophilic side chains of amino acid residues within a peptide sequence, leading to unwanted modifications. rsc.org Common side reactions include the S-alkylation (tert-butylation) of methionine and cysteine residues and the alkylation of the tryptophan indole ring. rsc.org Although these reactions are more pronounced during the repetitive deprotection steps in Boc-based solid-phase peptide synthesis (SPPS), they remain a concern during the final global deprotection of a peptide that has been modified with this compound. To mitigate this, nucleophilic scavengers are typically added to the cleavage cocktail to trap the carbocations before they can react with the peptide.

Racemization, the conversion of a chiral amino acid into a mixture of L- and D-enantiomers, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide. This issue arises from the activation of the carboxylic acid group, which increases the acidity of the α-proton, facilitating its removal and subsequent epimerization.

The synthesis of this compound typically involves the activation of the carboxylic acid of Boc-Beta-Ala-OH, often using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). A well-known drawback of this method is the formation of N,N'-dicyclohexylurea as a byproduct. amerigoscientific.com This urea (B33335) derivative is often difficult to remove completely from the desired product.

Furthermore, under certain conditions, Boc-protected amines can be converted into isocyanates. pharmtech.comnih.gov This can occur via a Lossen-type rearrangement or through the use of specific reagents. The resulting isocyanate is highly reactive and can react with any available amine to form a stable urea derivative. pharmtech.comnih.gov This presents a potential pathway for byproduct formation during the synthesis or use of this compound, where the Boc-protected amine could be transformed, leading to urea-based impurities.

Scale-Up Challenges in Industrial Applications

Transitioning the synthesis and use of this compound from a laboratory setting to an industrial scale presents a distinct set of challenges. While small-scale synthesis may prioritize feasibility, large-scale production must focus on cost-effectiveness, safety, robustness, and sustainability. pharmtech.commt.compharmafeatures.com

Key challenges include:

Cost and Availability of Raw Materials: The cost of starting materials, including Boc-beta-alanine, N-hydroxysuccinimide, and coupling reagents, becomes a major factor at an industrial scale. Solvents, which are used in large quantities for reaction and purification, can account for a significant portion of the total raw material cost. rsc.org

Process Safety and Hazard Management: Some reagents used in peptide synthesis, particularly certain benzotriazole-based coupling reagents, have been reported to have explosive properties, making their use on a large scale a significant safety concern. acs.org Thorough thermal and reaction hazard evaluations are necessary. mt.com

Reaction Control and Heat Transfer: Exothermic reactions that are easily managed in a lab flask can pose serious safety risks on a large scale due to the reduced surface-area-to-volume ratio in large reactors, which makes heat dissipation more difficult. pharmtech.com

Impurity Profile Management: Impurities that are minor and easily removed at the lab scale can become major issues in a multi-kilogram production campaign. The consistent control of the impurity profile from batch to batch is a critical regulatory and quality requirement.

Waste Management: Large-scale chemical synthesis, especially peptide synthesis, generates substantial amounts of chemical waste. acs.org The development of "greener" processes with higher atom economy, solvent recycling, and less hazardous reagents is a growing priority in the pharmaceutical industry. rsc.org For this compound, this involves optimizing the synthesis to minimize byproducts and developing efficient purification methods that reduce solvent consumption.

Analytical and Computational Methodologies in Boc Beta Ala Osu Research

Advanced Analytical Techniques for Characterization and Purity Assessment (excluding basic identification data)

Advanced analytical techniques play a crucial role in verifying the structural integrity, assessing the purity, and identifying potential impurities of Boc-Beta-Ala-OSu. These methods go beyond simple identification to provide detailed insights into the compound's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, NMR spectroscopy is instrumental in confirming the presence and connectivity of its constituent parts: the Boc protecting group, the beta-alanine (B559535) backbone, and the N-hydroxysuccinimide ester moiety researchgate.netspectrabase.comresearchgate.netgoogle.com. While standard NMR provides essential structural confirmation, its application in purity assessment focuses on detecting and quantifying specific structural impurities or degradation products. For instance, NMR can identify characteristic signals corresponding to known side-products or unreacted starting materials that might co-exist with this compound. Although direct quantitative NMR data for this compound's purity assessment is not extensively detailed in the provided search results, the technique's capability to resolve distinct proton and carbon environments makes it a powerful tool for verifying the absence of unexpected chemical species. Related compounds, such as Boc-Ala-OH, have demonstrated NMR purity specifications of 98% spectrabase.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic compounds like this compound. It allows for the separation of the target compound from process-related impurities, degradation products, and unreacted starting materials. Typical purity specifications for this compound often exceed 98% as determined by HPLC chemimpex.comscbt.comchemicalbook.com. HPLC methods are optimized to resolve critical impurities, such as β-alanyl derivatives, which can form through side reactions during the synthesis or storage of activated esters like Fmoc-OSu (a related compound) sigmaaldrich.commerck-lifescience.com.twcore.ac.ukwiley-vch.de. The sensitivity and resolution of HPLC are vital for quantifying these impurities, ensuring that the final product meets stringent quality standards. Furthermore, while standard HPLC may not resolve enantiomeric impurities, specialized chiral HPLC methods can be employed for such analyses when necessary mdpi.comfarmaciajournal.com.

Table 7.1.2: HPLC Purity Specifications and Detected Impurities for this compound

| Parameter | Typical Specification | Detected Impurities (Examples) | Reference(s) |

| HPLC Purity | ≥ 97% - ≥ 98% | β-alanyl impurities, free amino acids, dipeptides, degradation products | chemimpex.comscbt.comchemicalbook.com |

| Enantiomeric Purity | N/A (achiral core) | Not applicable for the achiral beta-alanine core | - |

| Related Substances | Quantified | β-alanyl derivatives, unreacted starting materials | sigmaaldrich.commerck-lifescience.com.twcore.ac.ukwiley-vch.de |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and providing structural information about this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used to accurately determine the molecular mass of the compound nih.govrsc.orgnih.govnih.gov. The molecular weight of this compound is approximately 286.28 g/mol chemimpex.comchemicalbook.comnih.govadvancedchemtech.com. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by analyzing fragmentation patterns, which can help identify characteristic fragments resulting from the cleavage of the Boc group, the ester linkage, or the beta-alanine backbone nih.govub.edulibretexts.org. While MS primarily confirms identity, when coupled with chromatography (e.g., LC-MS), it becomes a powerful tool for detecting and identifying impurities based on their mass-to-charge ratios .

Table 7.1.3: Mass Spectrometry Identification Data for this compound

| Parameter | Value | Method(s) Used (Examples) | Reference(s) |

| Molecular Weight | 286.28 g/mol | ESI-MS, HRMS | chemimpex.comchemicalbook.comnih.govadvancedchemtech.com |

| Molecular Formula | C₁₂H₁₈N₂O₆ | ESI-MS, HRMS | chemimpex.comchemicalbook.comnih.govadvancedchemtech.com |

Other Chromatographic and Spectroscopic Methods

Beyond NMR, HPLC, and MS, other spectroscopic techniques contribute to the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint by detecting the vibrational modes of functional groups within the molecule osu.edulongdom.org. For this compound, IR can confirm the presence of characteristic functional groups such as the carbonyls of the ester and carbamate, the N-H stretch of the protected amine, and the C-O stretches of the Boc group and ester linkage. While not a primary method for quantitative purity assessment, IR spectroscopy is valuable for verifying the presence of expected functional groups and detecting gross structural deviations.

Optical Rotation: While this compound itself is achiral, related compounds like Boc-Ala-OSu exhibit optical activity sigmaaldrich.comtcichemicals.com. For chiral derivatives or starting materials, optical rotation measurements are crucial for assessing enantiomeric purity.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies offer valuable insights into the behavior, reactivity, and potential degradation pathways of chemical compounds, thereby contributing to a deeper understanding of their purity and stability.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation techniques are employed to investigate reaction mechanisms, predict molecular properties, and understand how impurities might form. For compounds like this compound, which are activated esters, understanding potential decomposition pathways is critical for maintaining purity. Research on related activated esters, such as Fmoc-OSu, has elucidated mechanisms leading to the formation of impurities like Fmoc-β-Ala-OH and dipeptides researchgate.netwiley-vch.de. These mechanisms often involve nucleophilic attack on the succinimide (B58015) ring, followed by rearrangements such as the Lossen rearrangement. Computational studies can simulate these reaction pathways, identifying transition states and energy barriers, which helps in predicting conditions that might favor impurity formation or degradation. By understanding these mechanisms, synthetic chemists can optimize reaction conditions, storage, and handling protocols to minimize the generation of unwanted byproducts and ensure the high purity of this compound.

Research Findings on Reaction Mechanisms:

Formation of β-alanyl impurities: Studies on Fmoc-OSu indicate that side reactions can lead to the formation of Fmoc-β-Ala-OH and related dipeptides researchgate.netwiley-vch.de. These processes involve nucleophilic ring opening of the N-hydroxysuccinimide (HOSu) moiety, followed by a Lossen-type rearrangement. This mechanism explains the presence of β-alanine residues as contaminants in protected amino acid derivatives.

Predictive modeling: Computational chemistry can model these reaction pathways to predict critical intermediates and transition states, aiding in the design of more stable derivatives or optimized synthetic routes that mitigate impurity formation.

Prediction of Reactivity and Selectivity

Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of chemical compounds like this compound. By employing quantum mechanical calculations and molecular modeling, researchers can gain insights into reaction pathways, transition states, and potential side reactions without extensive experimental trials. These methods help in understanding how the molecule's structure influences its interactions with other chemical species, thereby guiding synthetic strategies and optimizing reaction conditions.

Key molecular descriptors, often derived from computational analyses, provide a quantitative basis for predicting reactivity and selectivity. These include properties such as the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross membranes, and the octanol-water partition coefficient (LogP), indicating lipophilicity. The number of rotatable bonds and hydrogen bond acceptors/donors also contribute to understanding molecular flexibility and potential intermolecular interactions, which are critical for both reactivity and selectivity.

While specific detailed experimental research findings on the reactivity and selectivity predictions for this compound were not extensively detailed in the reviewed literature snippets, general computational descriptors provide a foundation for such predictions. For instance, the N-hydroxysuccinimide (OSu) ester moiety is known to be a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack, a key aspect of its reactivity in forming amide bonds. The Boc protecting group influences solubility and steric hindrance, potentially affecting reaction rates and selectivity.

Table 1: Computed Molecular Descriptors for this compound

| Property | Value (Source 1) | Value (Source 3) | Value (Source 4) | Significance |

| Molecular Formula | C12H18N2O6 | C₁₂H₁₈N₂O₆ | C₁₂H₁₈N₂O₆ | Defines the elemental composition. |

| Molecular Weight ( g/mol ) | 286.28 | 286.28 | 286.28 | Crucial for stoichiometric calculations and physical property estimations. |

| TPSA (Ų) | N/A | 102.01 | 102 | Indicates polarity and potential for membrane permeability. |

| LogP | N/A | 0.5068 | -0.1 | Measures lipophilicity, influencing solubility and partitioning behavior. |

| Rotatable Bonds | 8 | 3 | N/A | Relates to molecular flexibility and the number of possible conformations. |

| Hydrogen Bond Acceptors | 6.0 | 6 | N/A | Influences intermolecular interactions and solubility. |

| Hydrogen Bond Donors | 1.0 | 1 | N/A | Influences intermolecular interactions and solubility. |

Note: Values may vary slightly depending on the computational method and software used.

Conformational Analysis

Conformational analysis is essential for understanding how a molecule's three-dimensional structure impacts its physical properties, reactivity, and biological activity. For compounds like this compound, which can exist in various spatial arrangements due to rotations around single bonds, computational methods are employed to identify the most stable conformers and to map the energy landscape.

Techniques such as molecular mechanics (using force fields like MMFF94s) and quantum chemistry calculations (e.g., at HF/6-31G or M05-2X/6-31+G(d) levels of theory) are commonly used to explore conformational space iiserpune.ac.inresearchgate.net. These methods involve generating a multitude of possible molecular geometries, optimizing their energies, and identifying low-energy conformers. Software packages like Gaussian and CONFLEX are frequently utilized in these studies iiserpune.ac.in. Natural Bond Orbital (NBO) analysis can further elucidate the stabilizing interactions, such as hydrogen bonds, that define specific conformers iiserpune.ac.in.

While specific conformational studies detailing the preferred structures and energy profiles of this compound were not found in the initial search results, the methodologies described are standard practice for characterizing such molecules. Understanding the conformational preferences of the Boc-protected amino acid and the activated ester moiety can provide insights into its stability, its interaction with reagents during synthesis, and its potential for forming specific supramolecular arrangements. The presence of the flexible beta-alanine linker and the relatively rigid N-hydroxysuccinimide ring suggests that multiple low-energy conformations are possible, influenced by internal hydrogen bonding and torsional angles.

Future Research Directions and Emerging Trends

Development of Novel Boc-Beta-Ala-OSu Analogues for Enhanced Reactivity

The development of novel analogues of this compound is a promising area of research aimed at enhancing its reactivity and specificity in chemical syntheses. Modifications to the core structure of this compound can lead to derivatives with improved performance in various applications.

One avenue of exploration involves the substitution of the N-hydroxysuccinimide ester with other activating groups. While the OSu group is effective, alternative esters could offer faster reaction kinetics or greater stability in different solvent systems. Research into analogues with different leaving groups may yield compounds with tailored reactivity for specific applications, such as the labeling of sensitive biomolecules.

Another approach focuses on modifying the beta-alanine (B559535) backbone. The introduction of substituents on the carbon chain could influence the compound's conformational properties, potentially leading to improved efficiency in peptide coupling reactions. These modifications could also introduce new functionalities, allowing for the creation of more complex and diverse molecular structures.

The tert-butoxycarbonyl (Boc) protecting group is another target for modification. While widely used, alternative protecting groups that can be removed under different conditions could provide greater flexibility in complex multi-step syntheses. organic-chemistry.org This would allow for orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others in the same molecule. organic-chemistry.org

The following table provides a hypothetical overview of potential this compound analogues and their intended enhancements:

| Analogue Type | Modification | Potential Advantage |

| Alternative Ester | Replacement of OSu with a more labile leaving group | Faster reaction kinetics |

| Backbone-Modified | Introduction of alkyl or aryl substituents on the beta-alanine chain | Altered conformational properties, potentially leading to higher coupling efficiency |

| Alternative Protecting Group | Replacement of Boc with a protecting group removable under different conditions | Enables orthogonal synthesis strategies for more complex molecules |

Integration of this compound with Flow Chemistry Techniques

The integration of this compound with flow chemistry represents a significant advancement in the efficiency and scalability of peptide synthesis. escholarship.org Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis methods, including improved reaction control, enhanced safety, and the potential for automation. scispace.com

In the context of solid-phase peptide synthesis (SPPS), Boc-protected amino acids like this compound are well-suited for use in continuous-flow systems. nih.gov The process typically involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of this compound in an automated flow synthesizer can significantly reduce synthesis time and reagent consumption. pentelutelabmit.com

Research in this area is focused on optimizing the parameters for flow-based SPPS using this compound. This includes the selection of appropriate solvents, resins, and reaction conditions to maximize coupling efficiency and minimize side reactions. The development of real-time monitoring techniques for flow synthesis is also a key area of investigation, allowing for precise control over the reaction process. nih.gov

The benefits of integrating this compound with flow chemistry are summarized in the table below:

| Feature | Advantage in Flow Chemistry |

| Reaction Control | Precise control over temperature, pressure, and reaction time, leading to higher yields and purity. |

| Automation | Enables fully automated synthesis of peptides, reducing manual labor and improving reproducibility. beilstein-journals.org |

| Scalability | Allows for the synthesis of larger quantities of peptides by extending the operation time of the flow reactor. |

| Safety | The use of smaller reaction volumes in flow systems enhances safety, particularly when working with hazardous reagents. |

Applications in Combinatorial Chemistry and Library Synthesis

This compound is a valuable tool in combinatorial chemistry for the synthesis of large and diverse libraries of compounds. Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a multitude of molecules for biological screening.

The ability of this compound to efficiently form amide bonds makes it an ideal building block for the construction of peptide libraries. By systematically combining this compound with a variety of other amino acids and chemical building blocks, researchers can create vast libraries of peptides with diverse sequences and functionalities.

These peptide libraries can then be screened for a wide range of biological activities, such as enzyme inhibition or receptor binding. The identification of active compounds from these libraries can provide valuable leads for the development of new therapeutic agents.

The following table illustrates a simplified example of how this compound could be used in the synthesis of a small peptide library:

| Position 1 | Position 2 | Position 3 | Resulting Peptide |

| This compound | Glycine (B1666218) | Alanine (B10760859) | Boc-Beta-Ala-Gly-Ala |

| This compound | Glycine | Valine | Boc-Beta-Ala-Gly-Val |

| This compound | Leucine | Alanine | Boc-Beta-Ala-Leu-Ala |

| This compound | Leucine | Valine | Boc-Beta-Ala-Leu-Val |

Exploration of New Biological and Material Science Applications

Beyond its traditional role in peptide synthesis, researchers are exploring new applications for this compound in the fields of biology and material science. Its ability to link molecules together makes it a versatile tool for creating novel biomaterials and functionalized surfaces.

In bioconjugation, this compound is used to attach biomolecules to other molecules or surfaces. chemimpex.com This is essential for the development of targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety that directs it to specific cells or tissues. chemimpex.com It is also used in the creation of diagnostic tools and for the selective modification of proteins to study their function. chemimpex.com

In material science, this compound is being investigated for the development of new biomaterials, such as hydrogels. nih.gov These materials, which are composed of cross-linked polymer chains, have a wide range of applications in tissue engineering and regenerative medicine. nih.gov By incorporating this compound into the hydrogel structure, researchers can create materials with specific biological properties. nih.gov

Emerging applications of this compound are also found in neuroscience research, where it is used to develop compounds that can modulate neurotransmitter systems. chemimpex.com This research could lead to a better understanding of neurological disorders and the development of new treatments. chemimpex.com

Advancements in Green and Sustainable Synthesis of this compound

In line with the growing emphasis on green chemistry, efforts are underway to develop more sustainable methods for the synthesis of this compound and its use in peptide synthesis. The goal is to reduce the environmental impact of these chemical processes by minimizing waste and using less hazardous reagents.

One area of focus is the development of greener solvents for peptide synthesis. Traditional methods often rely on volatile and toxic organic solvents. Researchers are exploring the use of more environmentally friendly alternatives, such as ionic liquids or water-based systems. nih.gov

Another approach involves the development of more efficient and atom-economical synthetic routes to this compound. This includes the use of catalytic methods that reduce the need for stoichiometric reagents and minimize the generation of byproducts. organic-chemistry.org

The principles of green chemistry being applied to the synthesis and use of this compound are outlined in the table below:

| Green Chemistry Principle | Application in this compound Synthesis and Use |

| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives like water or ionic liquids. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. organic-chemistry.org |

| Design for Degradation | Designing molecules that will break down into innocuous products at the end of their lifecycle. |

Q & A

Basic Question: What are the standard protocols for synthesizing and characterizing Boc-Beta-Ala-OSu in academic settings?

Methodological Answer:

this compound is typically synthesized via carbodiimide-mediated coupling of β-alanine with Boc-protecting agents, followed by activation using N-hydroxysuccinimide (NHS). Key steps include:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .

- Characterization:

- Purity Assessment: HPLC with UV detection (λ = 220 nm) to ensure ≥95% purity for peptide coupling .

Basic Question: How does this compound facilitate peptide chain elongation in solid-phase synthesis?

Methodological Answer:

this compound acts as a spacer or linker due to its:

- Orthogonal Protection: The Boc group is stable under acidic cleavage conditions (e.g., TFA), enabling sequential deprotection during stepwise synthesis.

- Activated Ester: The NHS ester reacts efficiently with amine termini on resin-bound peptides, minimizing racemization.

Best Practices: - Optimize coupling conditions (e.g., DMF as solvent, 1-2 eq. DIEA for base activation).

- Monitor reaction progress via Kaiser test or LC-MS to detect unreacted amines .

Advanced Question: How to resolve contradictions in coupling efficiency data when using this compound in non-standard solvents?

Methodological Answer:

Conflicting coupling yields in non-polar solvents (e.g., THF) may arise from:

- Solvent Basicity: Low polarity reduces NHS ester activation. Mitigate by adding catalytic DMAP (0.1 eq.) to enhance nucleophilicity .

- Competitive Hydrolysis: Trace water in solvents degrades the active ester. Use molecular sieves or anhydrous solvent prep (e.g., distillation over CaH₂).

Validation Steps: - Conduct kinetic studies (¹H NMR or in-situ IR) to compare reaction rates in different solvents.

- Perform control experiments with pre-dried vs. ambient solvents to isolate hydrolysis effects .

Advanced Question: What experimental designs are recommended for studying this compound’s stability under varying storage conditions?

Methodological Answer:

Design a factorial experiment to evaluate:

- Variables: Temperature (-20°C vs. 4°C), humidity (desiccated vs. ambient), and light exposure.

- Response Metrics: Purity (HPLC), ester activation integrity (FT-IR), and coupling efficiency (yield post-reaction).

Statistical Analysis: - Use ANOVA to identify significant degradation factors.

- Apply Arrhenius kinetics to model shelf-life predictions for long-term storage .